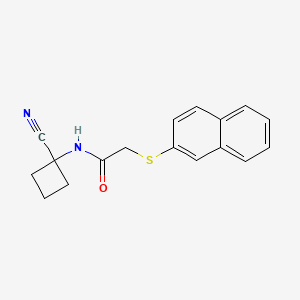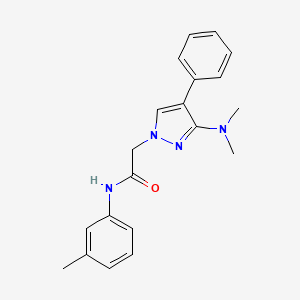
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle . It also has a dimethylamino group, a phenyl group, and a tolyl group . The tolyl group is a functional group related to toluene and can exist in three possible structural isomers .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group is an aryl group and is considered nonpolar and hydrophobic . The dimethylamino group is a type of amine, which can exist as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis
Amides can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . Acid anhydrides can react with alcohols to form esters and with amines to form amides .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on similar compounds has demonstrated their potential in synthesizing new derivatives with significant antimicrobial properties. For example, the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has been studied, revealing promising antimicrobial activities for some of these compounds (Gouda et al., 2010).
Crystal Structure and Biological Activity
Another study focused on the synthesis, crystal structure, and biological activity of a related compound, revealing moderate herbicidal and fungicidal activities. This study highlights the importance of crystallography in understanding the structural basis for biological activity (Hu Jingqian et al., 2016).
Antitumor Activity and Molecular Docking
The antitumor potential of pyrimidiopyrazole derivatives has been explored, with some compounds showing outstanding in vitro antitumor activity. Molecular docking studies further illuminate the mechanisms by which these compounds may exert their effects (Fahim et al., 2019).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These studies not only enhance our understanding of self-assembly processes in chemistry but also show significant antioxidant activities, suggesting potential applications in oxidative stress-related diseases (Chkirate et al., 2019).
Mécanisme D'action
- The compound contains a tolyl group , which is related to toluene. Tolyl groups have the general formula CH3C6H4−R, where R represents a substituent on the aromatic ring. Depending on the relative position of the methyl group and the R substituent, three possible structural isomers exist: ortho (1,2), meta (1,3), and para (1,4) isomers .
Target of Action
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-8-7-11-17(12-15)21-19(25)14-24-13-18(20(22-24)23(2)3)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWFEYCGQZHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

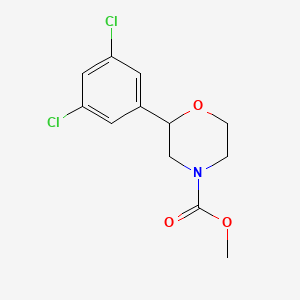

![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
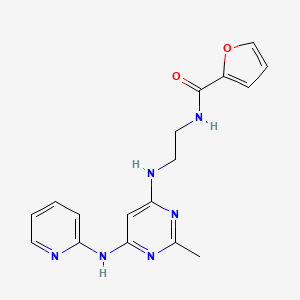
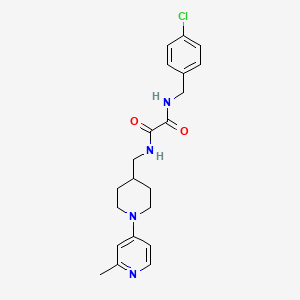
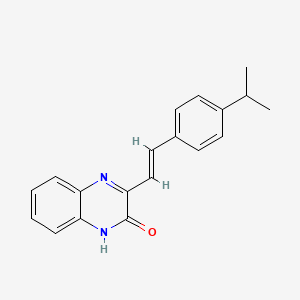
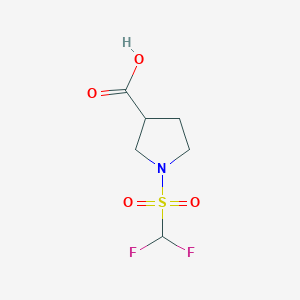
![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)
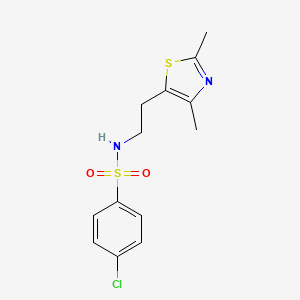

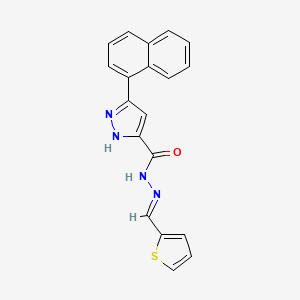
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
